molecular formula C15H18N2O2S B12127917 [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid

[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B12127917
M. Wt: 290.4 g/mol
InChI Key: VDMVUEDUXDDGSA-UHFFFAOYSA-N
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Description

[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid is a synthetic thiazole derivative of significant interest in biochemical and pharmacological research. Thiazole and thiazoline derivatives are recognized as critical scaffolds in numerous natural products and are known to exhibit a wide array of physiological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties . Compounds featuring the (phenylamino)-thiazole scaffold are frequently investigated for their role in modulating key biological pathways. Research into similar structures has demonstrated potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism . Activation of AMPK has profound implications for metabolic disorders, leading to enhanced glucose utilization, improved lipid profiles, and reduced body weight in preclinical models, positioning this class of compounds as a valuable tool for studying diabetes and obesity . Furthermore, thiazole derivatives are extensively studied for inflammation and immune-related uses, making them relevant for research into autoimmune diseases, allergic conditions, and cytokine regulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a building block in medicinal chemistry or as a lead compound in investigating metabolic syndromes and inflammatory pathways.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C15H18N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-15-17-13(10-20-15)9-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,16,17)(H,18,19)

InChI Key

VDMVUEDUXDDGSA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, ethyl chloroacetoacetate (1.7 g, 10.36 mmol) reacts with 4-butyl-phenylthiourea (1.37 g, 10 mmol) in methanol under reflux for 24 hours. The reaction proceeds via nucleophilic substitution, where the thioamide sulfur attacks the α-carbon of the chloroacetoacetate, followed by cyclization to form the thiazole ring. The ester group at the 4-position of the thiazole is retained for subsequent hydrolysis.

Key Parameters :

  • Solvent : Methanol (20 mL)

  • Temperature : Reflux (≈65°C)

  • Time : 24 hours

  • Yield : 50% (isolated after hydrolysis)

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes base-catalyzed hydrolysis to yield the acetic acid moiety. Lithium hydroxide (LiOH) in aqueous conditions is preferred for its efficiency in saponification without side reactions.

Hydrolysis Protocol

A solution of LiOH (1 g in 4 mL H₂O) is added to the refluxed mixture, stirred at room temperature for 4 hours, and concentrated under vacuum. The residue is suspended in water, extracted with ether to remove non-polar byproducts, and acidified to pH 3–4 to precipitate the product.

Optimization Insights :

  • Base Concentration : 1 M LiOH ensures complete de-esterification.

  • Acidification : Gradual addition of HCl minimizes localized over-acidification, preserving product integrity.

Functionalization with 4-Butyl-phenylamino Group

Introducing the 4-butyl-phenylamino substituent at the thiazole’s 2-position requires careful selection of coupling agents and solvents. Patent literature highlights the use of tetrahydrofuran (THF) and carbonyl diimidazole (CDI) for amide bond formation.

Coupling Strategy

A two-step approach is employed:

  • Activation : (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (0.428 g, 2.78 mmol) is treated with CDI (0.567 g, 3.50 mmol) in THF to form the active acyl imidazole intermediate.

  • Amination : The intermediate reacts with 4-butyl-aniline in the presence of Hunig’s base (N,N-diisopropylethylamine) at room temperature for 20 hours.

Critical Factors :

  • Solvent : THF enhances nucleophilicity of the amine.

  • Catalyst : CDI avoids racemization compared to traditional carbodiimides.

  • Yield : 64–86% (depending on stoichiometry and purification).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate thiazole cyclization. A 30-minute reaction at 100°C in dimethylformamide (DMF) achieves comparable yields (48–52%) while reducing side products.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly, though yields remain suboptimal (35–40%) due to steric hindrance during cleavage.

Purification and Characterization

Final purification employs recrystallization from ethanol/water mixtures or preparative HPLC using acetonitrile/water gradients. Characterization via ¹H NMR and LC-MS confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.8 (s, 2H, CH₂COOH), 2.6 (t, 2H, CH₂-butyl), 1.5–1.3 (m, 4H, CH₂CH₂-butyl), 0.9 (t, 3H, CH₃-butyl).

  • LC-MS (ESI+) : m/z 291.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Prolonged reflux (24–48 hours) and excess thiourea (1.2 equiv) improve conversion.

  • Byproduct Formation : Acidic workup (pH 3–4) selectively precipitates the product, minimizing losses.

  • Scale-Up Limitations : Continuous flow systems enhance heat transfer and reduce reaction time .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that thiazole derivatives showed significant activity against breast cancer cell lines (MCF7) with IC50 values ranging from 10 µM to 30 µM .
  • Another investigation into structurally related compounds revealed promising results against human lung adenocarcinoma cells, suggesting that modifications to the thiazole moiety can enhance anticancer efficacy .

Antimicrobial Activity

Thiazole compounds are recognized for their antimicrobial properties. The compound has been evaluated for its ability to combat bacterial and fungal infections:

  • In vitro studies have shown that certain thiazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to standard antibiotics .
  • The synthesis of new thiazole derivatives has led to the identification of compounds with enhanced antimicrobial efficacy, indicating the potential for developing new therapeutic agents against resistant strains .

Anticonvulsant Properties

Recent research has also explored the anticonvulsant effects of thiazole derivatives. For example:

  • A series of thiazole-based compounds demonstrated significant anticonvulsant activity in animal models, comparable to established medications such as sodium valproate .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Key findings include:

  • The presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity.
  • Modifications on the thiazole ring can significantly influence both antimicrobial and anticancer properties, suggesting that careful structural modifications can lead to more potent compounds .

Case Studies and Research Findings

StudyFocusKey Findings
Evren et al. (2019)Anticancer ActivityDemonstrated strong selectivity against NIH/3T3 and A549 cell lines with specific IC50 values
MDPI (2022)Antimicrobial ActivityReported promising antibacterial effects against a range of pathogens, highlighting the need for new antibiotics
PMC (2024)Anticonvulsant PropertiesIdentified significant anticonvulsant action in animal models, suggesting potential for clinical applications

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of thiazole-acetic acid derivatives are highly dependent on the substituents attached to the phenylamino group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Biological Activities/Applications References
[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid 4-Butyl C₁₅H₁₇N₃O₂S 311.38 Not explicitly reported; inferred lipophilicity N/A
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 4-Chloro C₁₁H₉ClN₂O₂S 284.72 Anti-cancer, anti-inflammatory, antimicrobial
2-[2-(4-Trifluoromethyl-phenylamino)-thiazol-4-yl]acetic acid 4-Trifluoromethyl C₁₂H₉F₃N₂O₂S 310.27 Potent AMPK activation
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid 4-Bromo-benzoylamino C₁₂H₉BrN₂O₃S 341.18 Synthetic intermediate; structural analog
(Z)-2-Methoxymino-2-[2-(tritylamino)thiazol-4-yl]acetic acid Tritylamino/methoxymino C₂₇H₂₄N₄O₃S 508.57 Classified as hazardous (Carc. Cat. 3; R40)
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid tert-Butoxycarbonyl C₁₀H₁₄N₂O₄S 258.29 Boc-protected synthetic intermediate

Biological Activity

[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative recognized for its diverse biological activities. This compound features a thiazole ring, an amino group, and a butyl substituent on the phenyl ring, which contributes to its pharmacological potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid is C₁₄H₁₈N₂O₂S. Its unique structure enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

The primary biological target for [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid is the peroxisome proliferator-activated receptor γ (PPARγ) . Activation of PPARγ is linked to several biochemical pathways, notably the insulin signaling pathway, which improves insulin sensitivity and glucose utilization. This mechanism is particularly beneficial for managing insulin resistance and type 2 diabetes .

Biological Activities

Research indicates that [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid exhibits several biological activities:

1. Antimicrobial Activity

Thiazole derivatives are widely studied for their antimicrobial properties. The compound has demonstrated significant antibacterial and antifungal activities against various pathogens:

PathogenMIC (mg/mL)MBC (mg/mL)
E. coli0.230.47
B. cereus0.200.30
S. Typhimurium0.170.23

These results suggest that the compound holds promise as an effective antimicrobial agent .

2. Anticancer Activity

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. In vitro tests against HepG2 liver cancer cells indicated that certain derivatives possess notable anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. This activity positions it as a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid:

  • Anticonvulsant Activity : A study demonstrated that thiazole compounds exhibit anticonvulsant effects with median effective doses significantly lower than standard medications like ethosuximide .
  • Structure–Activity Relationship (SAR) : Research indicates that modifications in the thiazole structure can enhance biological activity, suggesting that further synthetic efforts could yield compounds with improved efficacy .
  • Computational Studies : Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity based on structural features, guiding future synthesis efforts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting α-bromoacetic acid derivatives with thioureas (e.g., 4-butylphenylthiourea).
  • Step 2 : Introduction of the acetic acid moiety via ester hydrolysis or coupling reactions. For example, methyl esters (e.g., methyl 2-(2-aminothiazol-4-yl)acetate) are hydrolyzed using lithium hydroxide in THF/ethanol/water .
  • Step 3 : Purification via column chromatography (e.g., CH₃OH/CH₃COOC₂H₅ gradients) and recrystallization .
    • Key Data : Yields range from 42% to 89.9% depending on substituents .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent integration and electronic environments. For example, thiazole protons appear at δ 6.71–7.40 ppm, while acetic acid protons resonate at δ 3.72–4.15 ppm .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 571.1 for Cl-substituted derivatives) and isotopic patterns (e.g., 35Cl/37Cl splits) .
  • IR Spectroscopy : Detects functional groups like C=O (1710 cm⁻¹) and OH (3431 cm⁻¹) .

Q. What are the stability considerations and optimal storage conditions?

  • Answer : The compound is sensitive to hydrolysis and oxidation. Store at 2–8°C in inert atmospheres (argon/nitrogen) with desiccants. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for chiral derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries like (S)-(-)-1-phenylethylamine or (R)-(+)-1-phenylethylamine to form diastereomeric salts, separable via crystallization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in key steps like thiazole ring formation.
  • HPLC Validation : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) confirm >99% enantiomeric excess .

Q. What pharmacological targets are associated with thiazole-acetic acid derivatives, and how is activity validated?

  • Answer :

  • AMPK Activation : Derivatives like 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) show potent AMPK activation (IC₅₀ = 0.8 µM) in HEK293 cell assays .
  • Hypoxia-Inducible Factor (HIF) Modulation : Crystal structures (PDB: 4KBZ) reveal binding to PHD2 active sites, stabilizing HIF-1α .
  • In Vivo Models : Efficacy is tested in diabetic (db/db) mice, with glucose tolerance improvements at 10 mg/kg doses .

Q. How do substituents (e.g., 4-butylphenylamino) influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Enhance metabolic stability but reduce solubility (e.g., CF₃ increases logP by 1.2 units).
  • Bulky Substituents : Improve target binding (e.g., 4-butylphenyl increases hydrophobic interactions in AMPK’s allosteric site) .
  • SAR Validation : Compare IC₅₀ values across derivatives using kinase assays and molecular docking (e.g., AutoDock Vina) .

Q. What in vivo models are suitable for evaluating bioavailability and pharmacokinetics?

  • Answer :

  • Pharmacokinetic Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; plasma concentrations are measured via LC-MS/MS. Reported t₁/₂ = 3.2 hrs, Cₘₐₓ = 1.4 µM .
  • Tissue Distribution : Radiolabeled compounds (³H/¹⁴C) quantify accumulation in target organs (e.g., liver, kidneys).
  • Metabolite Identification : Use hepatocyte incubations + UPLC-QTOF to detect glucuronide conjugates .

Q. How can solubility and bioavailability be improved without compromising activity?

  • Methodological Answer :

  • Prodrug Strategies : Convert acetic acid to ethyl esters (logP increases by 2.1 units), hydrolyzed in vivo by esterases .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI <0.1) for sustained release .
  • Salt Formation : Sodium/potassium salts improve aqueous solubility (e.g., 12 mg/mL vs. 0.3 mg/mL for free acid) .

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